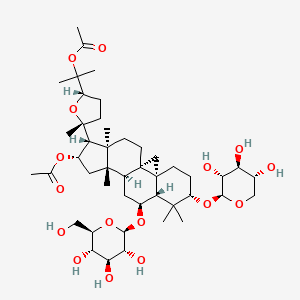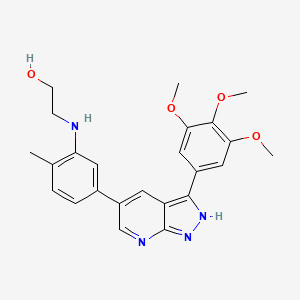
Olgotrelvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Olgotrelvir is synthesized through a series of chemical reactions that involve the formation of its active form, AC1115. The synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Olgotrelvir undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include the active form of this compound, AC1115, and other intermediate compounds that are further processed to achieve the final product .
Scientific Research Applications
Olgotrelvir has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and the development of antiviral drugs.
Biology: It is used to study the mechanisms of viral entry and replication in host cells.
Medicine: It is being investigated as a potential treatment for COVID-19 and other viral infections.
Industry: It is used in the development of antiviral therapies and the production of antiviral medications
Mechanism of Action
Olgotrelvir is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This protein is a crucial enzyme responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. This compound also appears to inhibit cathepsin L, a protein implicated in facilitating viral entry of SARS-CoV-2 into the host cell .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another antiviral medication that inhibits the SARS-CoV-2 main protease.
Remdesivir: An antiviral medication that inhibits viral RNA polymerase.
Molnupiravir: An antiviral medication that induces viral RNA mutagenesis.
Uniqueness of Olgotrelvir
This compound is unique in its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L. This dual inhibition enhances its antiviral potency and reduces the potential for drug resistance. Additionally, this compound has shown promising results in clinical trials, demonstrating its potential as a standalone treatment for COVID-19 .
Properties
CAS No. |
2763596-71-8 |
|---|---|
Molecular Formula |
C22H30N4O7S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1 |
InChI Key |
IICZZAVAIPTWCL-HBIMBUPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)









![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
